molecular formula C26H33NO2 B193200 Abiraterone acetate CAS No. 154229-18-2

Abiraterone acetate

Cat. No. B193200
M. Wt: 391.5 g/mol
InChI Key: UVIQSJCZCSLXRZ-UBUQANBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abiraterone acetate, sold under the brand name Zytiga among others, is a medication used to treat prostate cancer . Specifically, it is used together with a corticosteroid for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) . It is taken by mouth .


Synthesis Analysis

An improved procedure for the preparation of abiraterone acetate has been described. The process highlights reduced reaction time, isolation with acid–base treatment without involving column chromatography, multiple crystallization, and is amenable to large-scale synthesis .


Molecular Structure Analysis

The molecular formula of Abiraterone acetate is C26H33NO2 .


Chemical Reactions Analysis

Abiraterone acetate is a prodrug of abiraterone, which is a potent, selective, and orally bioavailable inhibitor of CYP17A1 (CYP450c17), an enzyme that catalyzes two key serial reactions (17α hydroxylase and 17,20 lyase) in androgen and estrogen biosynthesis resulting in the formation of DHEA and androstenedione, which may ultimately be metabolized into testosterone .


Physical And Chemical Properties Analysis

Abiraterone acetate has a molecular weight of 391.55 g/mol . It is soluble in ethanol . The melting point of Abiraterone acetate is 144 to 145 °C .

Scientific Research Applications

1. Application in Metastatic Castration-Resistant Prostate Cancer

Abiraterone acetate, combined with prednisone, shows significant clinical benefits in patients with newly diagnosed, metastatic, castration-sensitive prostate cancer. It significantly prolongs overall survival and radiographic progression-free survival, offering better outcomes in all secondary endpoints, including time until pain progression and initiation of chemotherapy (Fizazi et al., 2017).

2. Efficacy in Castration-Resistant Prostate Cancer Post-Ketoconazole Therapy

Abiraterone acetate is effective in castration-resistant prostate cancers (CRPCs), including in patients previously treated with ketoconazole. It induces significant declines in circulating androgens and prostate-specific antigen (PSA) levels, suggesting its utility in CRPC post-ketoconazole therapy (Ryan et al., 2010).

3. Improving Radiographic Progression-Free Survival

Abiraterone acetate has shown effectiveness in improving radiographic progression-free survival and overall survival in metastatic castration-resistant prostate cancer without previous chemotherapy. It also delays clinical decline and the initiation of chemotherapy in these patients (Ryan et al., 2013).

4. Activity Indicating Hormone Dependence in Prostate Cancer

Clinical trials with abiraterone acetate indicate that castration-resistant prostate cancer often remains hormone-dependent. These findings suggest that the disease should no longer be described as "hormone resistant or refractory" (Attard et al., 2009).

5. Potential in Androgen Receptor-positive Triple-Negative Breast Cancer

Abiraterone acetate shows potential efficacy in androgen receptor (AR)-positive triple-negative breast cancer (TNBC). It suggests that Chk1 could be a target for AR-positive TNBC, enhancing the efficacy of abiraterone acetate in this context (Grellety et al., 2018).

6. Redefining Hormone Treatment in Advanced Prostate Cancer

Abiraterone acetate effectively blocks the conversion of androgens from non-gonadal precursors, extending survival in men with metastatic castration-resistant prostate cancer post-first-line chemotherapy treatment. It is being tested in pre-chemotherapy settings as well (Pezaro et al., 2012).

Safety And Hazards

Abiraterone acetate tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage . In males whose partners can become pregnant, birth control is recommended . It is also associated with hypokalaemia, hypertension and fluid retention or oedema, secondary to its mechanism of action, and cardiac adverse events and hepatotoxicity .

Future Directions

The current phase III clinical study of abiraterone acetate in docetaxel-treated patients will be followed by clinical studies in chemotherapy-naïve patients and in hormone-therapy naïve disease .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIQSJCZCSLXRZ-UBUQANBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049043
Record name Abiraterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abiraterone acetate

CAS RN

154229-18-2
Record name Abiraterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abiraterone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abiraterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Abiraterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Abiraterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIRATERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abiraterone acetate
Reactant of Route 2
Reactant of Route 2
Abiraterone acetate
Reactant of Route 3
Reactant of Route 3
Abiraterone acetate
Reactant of Route 4
Reactant of Route 4
Abiraterone acetate
Reactant of Route 5
Reactant of Route 5
Abiraterone acetate
Reactant of Route 6
Reactant of Route 6
Abiraterone acetate

Citations

For This Compound
18,600
Citations
G Attard, AHM Reid, R A'Hern, C Parker… - Journal of clinical …, 2009 - ncbi.nlm.nih.gov
… To rapidly evaluate the antitumor activity of abiraterone acetate, this phase I study seamlessly expanded 15 into a two-stage, single-arm, phase II trial; we now present data of the antitumor …
Number of citations: 718 www.ncbi.nlm.nih.gov
G Attard, AH Reid, TA Yap, F Raynaud… - Journal of clinical …, 2008 - tuleoffice.com
… Expert’s summary: Abiraterone acetate, a small molecule inhibitor of cytochrome P17 (… Once-daily oral abiraterone acetate was given at doses of 250 mg, 500 mg, 750mg, 1000mg…
Number of citations: 053 tuleoffice.com
R Ferraldeschi, DN Rodrigues, R Riisnaes, S Miranda… - European urology, 2015 - Elsevier
… In this study we evaluated if prostate cancers that lack this protein respond differently to treatment with abiraterone acetate. We demonstrated that the survival of patients with loss of …
Number of citations: 256 www.sciencedirect.com
A Thakur, A Roy, A Ghosh, M Chhabra… - Biomedicine & …, 2018 - Elsevier
… In this prevailing scenario, abiraterone acetate (AA) has proved to be a boon for patients suffering from prostate cancer. AA selectively inhibits the actions of enzymes C17, 20-lyase and …
Number of citations: 66 www.sciencedirect.com
CJ Ryan, ML Cheng - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… Abiraterone acetate is an oral, well-tolerated drug that targets a newly elucidated paradigm of continued AR activation in CRPC. Abiraterone acetate … data of abiraterone acetate, an oral …
Number of citations: 34 www.tandfonline.com
Y Rehman, JE Rosenberg - Drug design, development and …, 2012 - Taylor & Francis
… One such agent is abiraterone acetate, which significantly reduces androgen production by … Here we provide an overview of abiraterone acetate, its mechanism of action, and its …
Number of citations: 134 www.tandfonline.com
KL Noonan, S North, RL Bitting, AJ Armstrong… - Annals of oncology, 2013 - Elsevier
Background Abiraterone acetate and enzalutamide both improve outcomes in patients with metastatic castration-resistant prostate cancer (mCRPC). Optimal sequencing for these …
Number of citations: 378 www.sciencedirect.com
K Fizazi, HI Scher, A Molina, CJ Logothetis… - The lancet …, 2012 - thelancet.com
… Abiraterone acetate improved overall survival in metastatic … crossover from placebo to abiraterone acetate (after 775 of … assigned to receive abiraterone acetate plus prednisone (…
Number of citations: 607 www.thelancet.com
G Sonpavde, G Attard, J Bellmunt, MD Mason… - European urology, 2011 - Elsevier
… We critically analyse the emerging role of abiraterone acetate (AA), a novel, orally … The key enzyme inhibited by abiraterone acetate (AA) is CYP17, which bears components of 17α-…
Number of citations: 56 www.sciencedirect.com
LJ Scott - Drugs, 2017 - Springer
… CYP17 inhibition is one strategy for targeting mCRPC, with abiraterone acetate (Zytiga ® ) … This narrative review provides an update of the clinical profile of oral abiraterone acetate, in …
Number of citations: 39 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.